molecular formula C9H7ClN2 B2633566 1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile CAS No. 1427012-87-0

1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile

Cat. No. B2633566
M. Wt: 178.62
InChI Key: DUHYHPLFWJCKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409882B2

Procedure details

To a solution of 5-chloro-2-fluoropyridine (2 g, 1.53 ml, 15.2 mmol, Eq: 1.00) and cyclopropanecarbonitrile (1.02 g, 1.15 ml, 15.2 mmol, Eq: 1.00) in toluene (20.0 ml) was added dropwise over 5 min. KHMDS 0.5 M in toluene (30.4 ml, 15.2 mmol, Eq: 1.00) at 0° C. The solution turned brown. After 45 min, the reaction mixture was allowed to warm up to 22° C. and stirred for 2.5 h. Saturated aqueous NH4Cl solution (50 ml) was then added and the aqueous phase was extracted with AcOEt (3×60 ml). The combined organic phases were dried over Na2SO4, filtered and concertrated under reduced pressure. The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 20% EtOAc in heptane) to yield the title compound as a white solid (840 mg; 31%). m/z=179.0373 [M+H]+.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30.4 mL
Type
solvent
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.[CH:9]1([C:12]#[N:13])[CH2:11][CH2:10]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[NH4+].[Cl-]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:9]2([C:12]#[N:13])[CH2:11][CH2:10]2)=[N:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.53 mL
Type
reactant
Smiles
ClC=1C=CC(=NC1)F
Name
Quantity
1.15 mL
Type
reactant
Smiles
C1(CC1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
30.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with AcOEt (3×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 20% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.